2-Amino-3-tert-butyl-5-fluoro-benzoic acid
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Overview
Description
2-Amino-3-tert-butyl-5-fluoro-benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group, a tert-butyl group, and a fluorine atom attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-tert-butyl-5-fluoro-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-tert-butyl-5-fluoro-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another synthetic route involves the direct amination of 3-tert-butyl-5-fluoro-benzoic acid using ammonia or an amine under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-tert-butyl-5-fluoro-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 2-Nitro-3-tert-butyl-5-fluoro-benzoic acid
Reduction: this compound
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
2-Amino-3-tert-butyl-5-fluoro-benzoic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of advanced materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-3-tert-butyl-5-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity for its targets.
The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and the nature of its interactions with biological targets. Further research is needed to elucidate the precise molecular mechanisms underlying its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-tert-butyl-4-fluoro-benzoic acid
- 2-Amino-3-tert-butyl-6-fluoro-benzoic acid
- 2-Amino-3-tert-butyl-5-chloro-benzoic acid
Uniqueness
2-Amino-3-tert-butyl-5-fluoro-benzoic acid is unique due to the specific positioning of its functional groups on the benzene ring. The presence of the fluorine atom at the 5-position, combined with the tert-butyl group at the 3-position and the amino group at the 2-position, imparts distinct chemical and physical properties to the compound. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-amino-3-tert-butyl-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)8-5-6(12)4-7(9(8)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXDJZLPLHUNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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